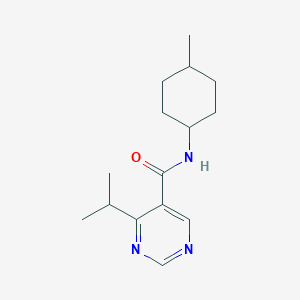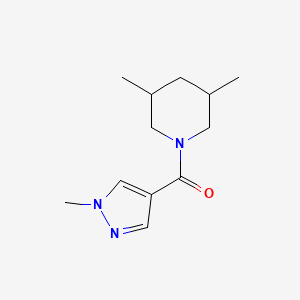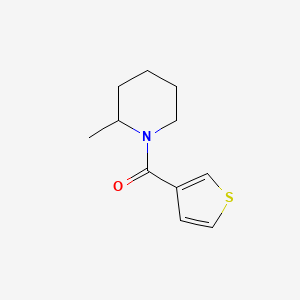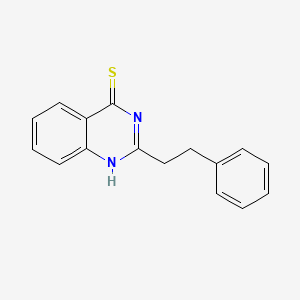![molecular formula C13H13BrN2O B7514059 N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514059.png)
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPHC, and it has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BPHC is not yet fully understood. However, studies have shown that BPHC inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. This, in turn, reduces the inflammation in the affected tissues.
Biochemical and Physiological Effects:
BPHC has been shown to have various biochemical and physiological effects. Studies have shown that BPHC can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in the affected tissues. Additionally, BPHC can also inhibit the expression of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of BPHC is its potent anti-inflammatory properties, which make it an attractive candidate for the treatment of various inflammatory diseases. Additionally, BPHC is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
However, one of the limitations of BPHC is its low solubility in water, which can make it challenging to administer in vivo. Additionally, BPHC can also have off-target effects, which can limit its use in certain experimental settings.
Zukünftige Richtungen
Despite the extensive research on BPHC, there is still much to be learned about its mechanism of action and potential applications. Some of the future directions for research on BPHC include:
1. Investigating the effects of BPHC on other signaling pathways involved in the inflammatory response.
2. Studying the pharmacokinetics and pharmacodynamics of BPHC in vivo to determine its efficacy and safety.
3. Exploring the potential applications of BPHC in other fields such as agriculture and material science.
4. Developing novel derivatives of BPHC with improved solubility and selectivity for specific targets.
Conclusion:
In conclusion, BPHC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BPHC involves a complex process, and its mechanism of action is not yet fully understood. However, studies have shown that BPHC has potent anti-inflammatory properties and can be used to treat various inflammatory diseases. Future research on BPHC can provide valuable insights into its potential applications and mechanism of action.
Synthesemethoden
The synthesis of BPHC involves a complex process that requires specific reagents and conditions. The most common method for synthesizing BPHC is through the reaction of 5-bromopyridin-2-amine with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
BPHC has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BPHC is in the field of medicinal chemistry. Researchers have found that BPHC has potent anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-3-4-12(15-7-10)16-13(17)11-6-8-1-2-9(11)5-8/h1-4,7-9,11H,5-6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLNSZUMLWEQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)


![1-(1-Ethyl-6-oxopyridin-3-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B7514005.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)




![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B7514046.png)
![N-(3,4-dihydro-2H-thiochromen-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514055.png)
![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![N-(2-methyl-1,3-benzoxazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514067.png)